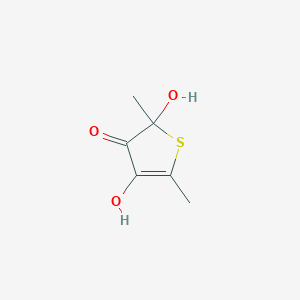
Thiacremonone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiacremonone belongs to the class of organic compounds known as acyloins. These are organic compounds containing an alpha hydroxy ketone. Acyloins are formally derived from reductive coupling of carboxylic acyl groups. This compound is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm.
Applications De Recherche Scientifique
Anti-Cancer Applications
Thiacremonone has demonstrated significant anti-cancer properties across various studies:
- Inhibition of Cancer Cell Growth : this compound has been shown to inhibit the growth of several cancer cell lines, including colon (SW620 and HCT116), liver (HepG2), stomach (MKN-45), lung (NCI-H460), and prostate (PC-3) cancer cells. In one study, it exhibited an IC50 value of 105 μg/mL against cancer cell growth and enhanced the effects of chemotherapeutic agents like docetaxel, 5-fluorouracil, and oxaliplatin, resulting in synergistic inhibition of cell growth up to 80% when combined with docetaxel .
- Mechanism of Action : The mechanism behind its anti-cancer effects includes the downregulation of NF-κB activity, which is crucial for cancer cell proliferation. This compound induces apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins (e.g., cleaved caspase-3) and decreasing anti-apoptotic proteins (e.g., Bcl2) .
- In Vivo Studies : In animal models, this compound has shown a marked reduction in tumor weight and volume when used in combination with docetaxel. For example, tumor weights were significantly lower in groups treated with both agents compared to those treated with either agent alone .
Anti-Inflammatory Properties
This compound exhibits potent anti-inflammatory effects:
- Inhibition of Inflammatory Mediators : It has been found to inhibit the production of nitric oxide and pro-inflammatory cytokines through the suppression of NF-κB activation. This was demonstrated in various models, including carrageenan-induced paw edema and lipopolysaccharide-induced inflammation .
- Protective Effects Against Hepatic Injury : In studies involving acetaminophen-induced liver injury, this compound reduced serum levels of alanine aminotransferase and aspartate aminotransferase, indicating hepatoprotective effects. It also mitigated oxidative stress markers and inflammatory responses in the liver .
Neuroprotective Effects
Research indicates that this compound may have neuroprotective properties:
- Protection Against Neurodegeneration : In models of Parkinson's disease induced by MPTP, this compound showed effectiveness in reducing behavioral impairments and neuroinflammation. It decreased dopamine depletion and inhibited the activation of microglia and astrocytes involved in neuroinflammatory processes .
Summary Table of this compound Applications
Propriétés
Numéro CAS |
96504-28-8 |
|---|---|
Formule moléculaire |
C6H8O3S |
Poids moléculaire |
160.19 g/mol |
Nom IUPAC |
2,4-dihydroxy-2,5-dimethylthiophen-3-one |
InChI |
InChI=1S/C6H8O3S/c1-3-4(7)5(8)6(2,9)10-3/h7,9H,1-2H3 |
Clé InChI |
JYMIRUWYSKOKRU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C(S1)(C)O)O |
SMILES canonique |
CC1=C(C(=O)C(S1)(C)O)O |
Synonymes |
thiacremonone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















